tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and an oxazepane ring
Preparation Methods
The synthesis of tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 1,4-oxazepane-4-carboxylate with a bromomethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the bromomethylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate involves its interaction with various molecular targets, depending on the specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The pathways involved in its reactions are influenced by the nature of the reagents and conditions used.
Comparison with Similar Compounds
tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate can be compared with similar compounds such as tert-butyl bromide and other bromomethylated oxazepane derivatives
Similar compounds include:
- tert-Butyl bromide
- Bromomethylated oxazepane derivatives
These compounds share some structural similarities but differ in their specific reactivity and applications.
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJXORMQZNDTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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